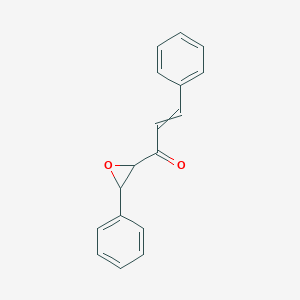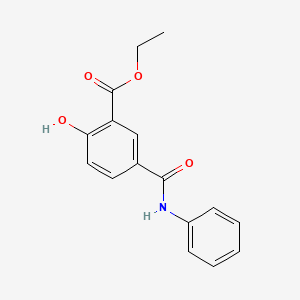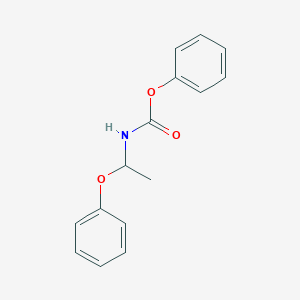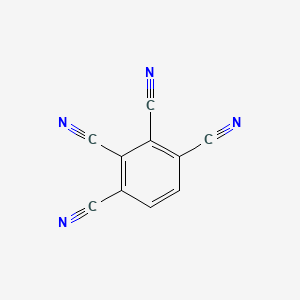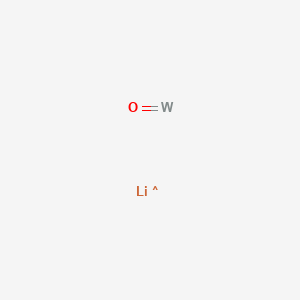
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazolines, which are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and alpha-ethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Synthetic Routes: The primary synthetic route involves the nucleophilic substitution of butylamine with alpha-ethoxybenzyl chloride, followed by cyclization to form the imidazoline ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or alpha-ethoxybenzyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are adjusted based on the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while substitution reactions can produce a variety of substituted imidazolines.
Scientific Research Applications
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and context. For example, in biological systems, it may affect signaling pathways related to cell growth or metabolism.
Comparison with Similar Compounds
1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
33235-78-8 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-butyl-2-[ethoxy(phenyl)methyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C16H24N2O/c1-3-5-12-18-13-11-17-16(18)15(19-4-2)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
InChI Key |
JGEJFPRBINRCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN=C1C(C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


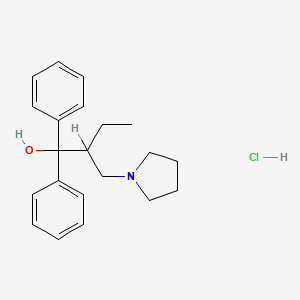
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)

![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)

![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
